molecular formula C38H58CoN2O4 B13852169 (Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt

(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt

Cat. No.: B13852169
M. Wt: 665.8 g/mol
InChI Key: DKYYLUMGYSQNKD-SEILFYAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt typically involves the following steps:

    Formation of the Schiff Base Ligand: The reaction between 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde forms the Schiff base ligand.

    Complexation with Cobalt: The Schiff base ligand is then reacted with a cobalt salt, such as cobalt acetate, under inert conditions to form the desired coordination complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt undergoes various types of reactions, including:

    Oxidation: The cobalt center can undergo oxidation reactions, often changing its oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the cobalt center is reduced.

    Substitution: Ligand substitution reactions can occur, where one or more ligands around the cobalt center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.

Scientific Research Applications

The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt has several scientific research applications:

    Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the epoxidation of olefins and other enantioselective reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.

    Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalyzing specific reactions.

Mechanism of Action

The mechanism by which (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt exerts its effects involves the coordination of substrates to the cobalt center, facilitating various catalytic processes. The molecular targets include olefins and other unsaturated compounds, where the cobalt complex acts as a Lewis acid to activate the substrate for further reaction.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese (III) chloride:

    (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium (III) chloride: Another similar compound used in asymmetric catalysis.

Uniqueness

The uniqueness of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt lies in its cobalt center, which provides distinct catalytic properties compared to manganese and chromium analogs. This allows for different reactivity and selectivity in various catalytic processes.

Properties

Molecular Formula

C38H58CoN2O4

Molecular Weight

665.8 g/mol

IUPAC Name

acetic acid;cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/t29-,30-;;/m1../s1

InChI Key

DKYYLUMGYSQNKD-SEILFYAJSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Canonical SMILES

CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.